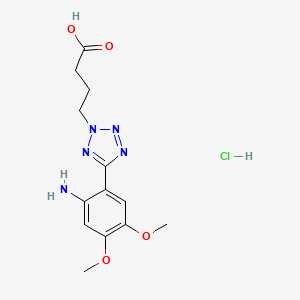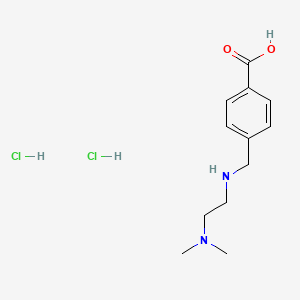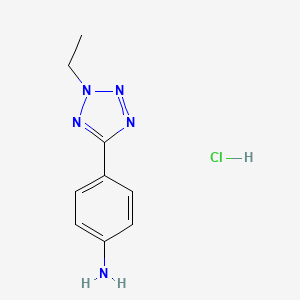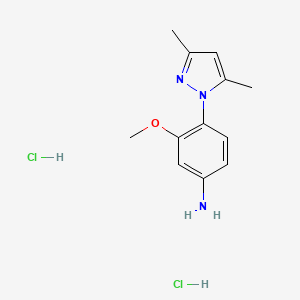
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride typically involves the following steps:
Formation of 3,5-Dimethyl-1H-pyrazol-1-yl Methanol: This intermediate is prepared by reacting 3,5-dimethyl-1H-pyrazole with methanol under acidic conditions.
Amination Reaction: The methanol derivative is then reacted with an appropriate primary amine to introduce the aniline moiety.
Dihydrochloride Formation: The resulting aniline derivative is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反应分析
Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation: Nitro derivatives, quinones, and other oxidized products.
Reduction: Amino derivatives and hydrazine derivatives.
Substitution: Halogenated pyrazoles and alkylated pyrazoles.
科学研究应用
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Material Science: Its derivatives are explored for use in advanced materials, such as organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the construction of complex molecules.
作用机制
The mechanism by which 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Pyrazole Derivatives: Other pyrazole-based compounds with different substituents on the pyrazole ring.
Aniline Derivatives: Compounds containing aniline moieties with various functional groups.
Uniqueness: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride is unique due to its specific combination of the pyrazole ring and methoxyaniline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-8-6-9(2)15(14-8)11-5-4-10(13)7-12(11)16-3;;/h4-7H,13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVURJWHRNREEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N)OC)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
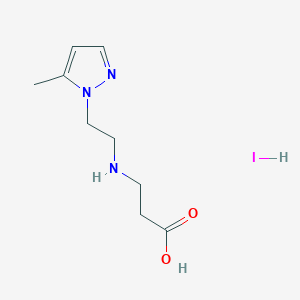
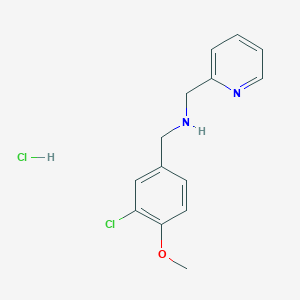
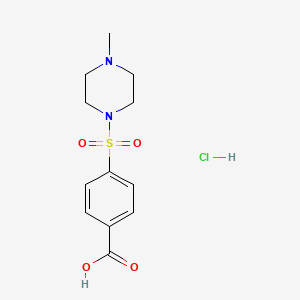
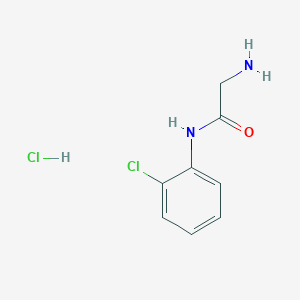
![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855844.png)
![5-(5-chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855849.png)
![2-Aminobenzo[d]thiazol-6-ol hydrobromide](/img/structure/B7855862.png)
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride](/img/structure/B7855864.png)
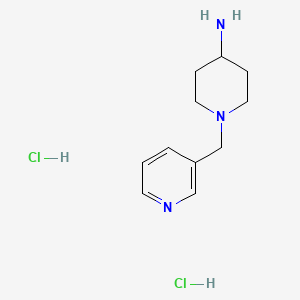
![N-((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride](/img/structure/B7855872.png)

